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molecular formula C6H10O6S B2424426 4-Hydroxybenzene-1-sulfonic acid dihydrate CAS No. 2060026-75-5

4-Hydroxybenzene-1-sulfonic acid dihydrate

Cat. No. B2424426
M. Wt: 210.2
InChI Key: FVULJAPNZJRJMC-UHFFFAOYSA-N
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Patent
US08633196B2

Procedure details

A solution of 7 g (30 mmol) of the sodium salt of 4-hydroxybenzenesulfonic acid dihydrate in 40 ml of dimethylformamide is added dropwise to a solution of 15.5 ml (181 mmol) of oxalyl chloride in 120 ml of dichloromethane cooled to −30° C. The reaction medium is slowly brought back to ambient temperature and then stirred at ambient temperature for 18 h. After the addition of 200 ml of ice, the reaction medium is extracted with ethyl acetate. The organic phase is washed with water and with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated. 6.2 g (100%) of 4-hydroxybenzenesulfonyl chloride are obtained in the form of a colorless oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].O.O.[OH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([OH:14])(=O)=[O:12])=[CH:7][CH:6]=1.C(Cl)(=O)C([Cl:18])=O>CN(C)C=O.ClCCl>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([Cl:18])(=[O:14])=[O:12])=[CH:7][CH:6]=1 |f:1.2.3,^1:0|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.OC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is slowly brought back to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction medium is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water and with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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